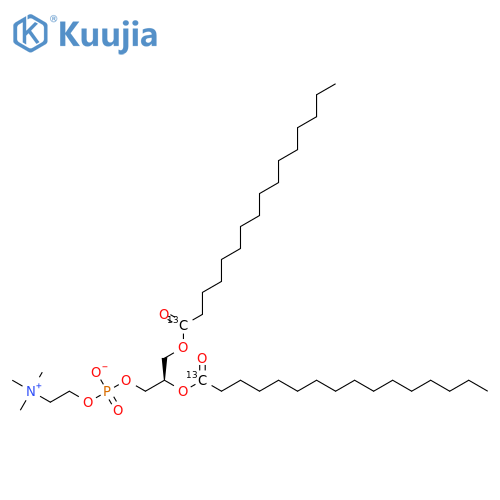Cas no 65277-91-0 (1,2-Dipalmitoyl-13C-sn-glycero-3-PC)

65277-91-0 structure
商品名:1,2-Dipalmitoyl-13C-sn-glycero-3-PC
1,2-Dipalmitoyl-13C-sn-glycero-3-PC 化学的及び物理的性質
名前と識別子
-
- CID 155903796
- 1,2-Dipalmitoyl-13C-sn-glycero-3-PC
- (R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1-13C)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium-10-13C, 4-oxide, inner salt
- DPPC-13C2
- PD126574
- AKOS040756384
- 65277-91-0
- CS-0627073
- [(2R)-2,3-di((113C)hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
- HY-109506S9
-
- インチ: 1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i39+1,40+1
- InChIKey: KILNVBDSWZSGLL-NYGHEXGZSA-N
- ほほえんだ: P(=O)([O-])(OC[C@@H](CO[13C](CCCCCCCCCCCCCCC)=O)O[13C](CCCCCCCCCCCCCCC)=O)OCC[N+](C)(C)C
計算された属性
- せいみつぶんしりょう: 735.56886518g/mol
- どういたいしつりょう: 735.56886518g/mol
- 同位体原子数: 2
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 50
- 回転可能化学結合数: 40
- 複雑さ: 826
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 13.5
- トポロジー分子極性表面積: 111
じっけんとくせい
- ようかいど: Ethanol: 30 mg/ml
1,2-Dipalmitoyl-13C-sn-glycero-3-PC 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P01LJAK-5mg |
(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1- |
65277-91-0 | ≥95% | 5mg |
$336.00 | 2024-04-22 | |
| 1PlusChem | 1P01LJAK-10mg |
(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1- |
65277-91-0 | ≥95% | 10mg |
$583.00 | 2024-04-22 | |
| Larodan | 78-3716C-50-50mg |
Dipalmitoyl(1-13C)-sn-Glycero-3-Phoshatidylcholine |
65277-91-0 | >97% | 50mg |
€304.00 | 2025-03-07 | |
| 1PlusChem | 1P01LJAK-1mg |
(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1- |
65277-91-0 | ≥95% | 1mg |
$105.00 | 2024-04-22 |
1,2-Dipalmitoyl-13C-sn-glycero-3-PC 関連文献
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
65277-91-0 (1,2-Dipalmitoyl-13C-sn-glycero-3-PC) 関連製品
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
